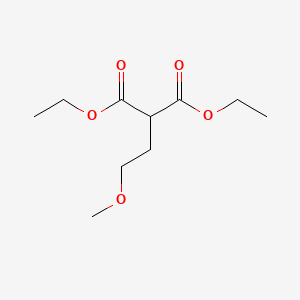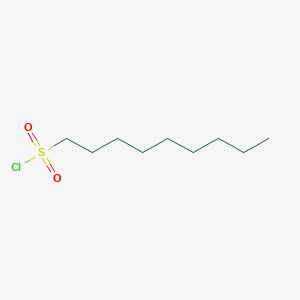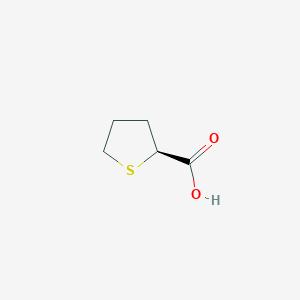
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, also known as DCN, is a fluorescent probe that is used to study the structure and function of proteins. DCN is a small molecule that binds to proteins and can be used to monitor changes in protein structure, localization, and interactions.
Mechanism of Action
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The fluorescent properties of this compound allow it to be used as a probe to monitor changes in protein structure and interactions. When this compound binds to a protein, it undergoes a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is rapidly cleared from cells and does not accumulate in tissues.
Advantages and Limitations for Lab Experiments
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also highly fluorescent, which allows it to be used as a probe for live cell imaging. This compound has some limitations, however. It is relatively expensive to synthesize, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Future Directions
There are several future directions for research on 4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine. One area of research is the development of new fluorescent probes that can be used to study protein structure and function. Another area of research is the use of this compound in drug discovery and development. This compound can be used to screen for compounds that bind to proteins of interest, which could lead to the development of new drugs. Finally, this compound can be used in combination with other techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to study protein structure and interactions in greater detail.
Scientific Research Applications
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is widely used in scientific research to study the structure and function of proteins. It can be used as a fluorescent probe to monitor changes in protein structure, localization, and interactions. This compound has been used to study a variety of proteins, including enzymes, receptors, and ion channels. It has also been used in live cell imaging to study protein dynamics and localization.
properties
IUPAC Name |
4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2ClN2O/c18-11-7-13-16(14(19)15(11)21)22-17(23-13)10-5-1-4-9-8(10)3-2-6-12(9)20/h1-7H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQXPFXCBGDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(C(=C(C=C4O3)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364584 | |
| Record name | 4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637303-03-8 | |
| Record name | 4,6-dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B3055208.png)

![Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate](/img/structure/B3055210.png)
![1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene]](/img/structure/B3055211.png)



![2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3055219.png)
